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Application Note: Assessing Mitochondrial Respiration in Response to (R)-Fasiglifam

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Compound of Interest		
Compound Name:	(R)-Fasiglifam	
Cat. No.:	B570503	Get Quote

Introduction

(R)-Fasiglifam (also known as TAK-875) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] It was developed for the treatment of type 2 diabetes, as it potentiates glucose-stimulated insulin secretion.[1][2] However, its development was halted during Phase III clinical trials due to instances of drug-induced liver injury (DILI).[3] Subsequent mechanistic studies have revealed that the hepatotoxicity of Fasiglifam is linked to mitochondrial dysfunction.[2][4] Specifically, Fasiglifam has been shown to inhibit mitochondrial respiration by targeting Complex I and Complex II of the electron transport chain (ETC).[3] This direct impact on mitochondria is considered a key contributor to its toxic profile.[3][5]

This application note provides a detailed protocol for assessing the effects of **(R)-Fasiglifam** on mitochondrial respiration in a cellular context using the Agilent Seahorse XF Cell Mito Stress Test. This assay measures key parameters of mitochondrial function, including basal respiration, ATP-linked production, proton leak, maximal respiration, and spare respiratory capacity, by monitoring the oxygen consumption rate (OCR) in real-time. The protocol is optimized for researchers, scientists, and drug development professionals investigating druginduced mitochondrial toxicity.

Proposed Mechanism of Action and Toxicity

(R)-Fasiglifam exerts its therapeutic effect through GPR40 activation. However, its toxicity is linked to off-target mitochondrial effects. The compound and its metabolites can accumulate in

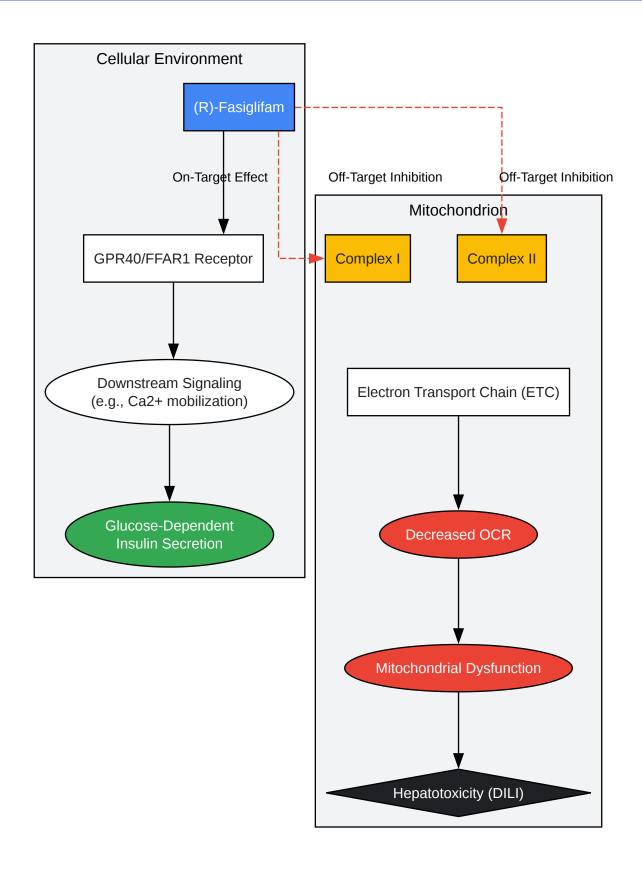




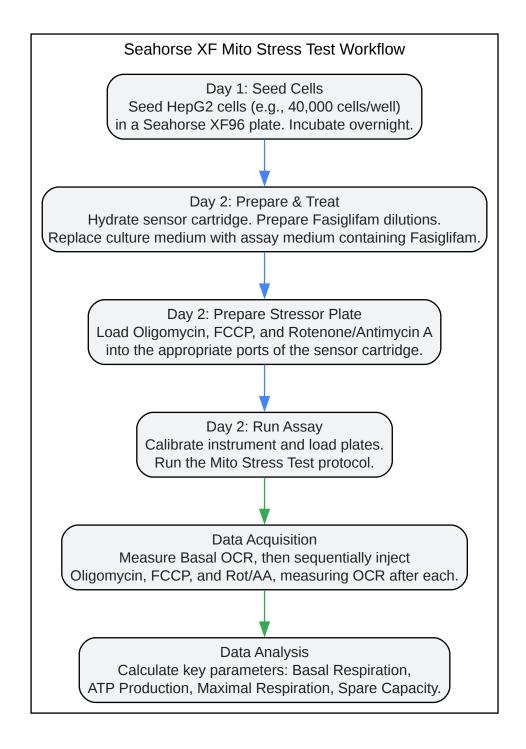


hepatocytes, leading to direct inhibition of the electron transport chain.[2][3] This inhibition impairs the cell's ability to produce ATP through oxidative phosphorylation, leading to cellular stress, generation of reactive oxygen species (ROS), and ultimately, hepatotoxicity.[3][6][7]









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